1-(Trifluoromethyl)naphthalene-4-acetic acid
Description
1-(Trifluoromethyl)naphthalene-4-acetic acid is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at the 1-position and an acetic acid (-CH₂COOH) moiety at the 4-position of the naphthalene ring. Its molecular formula is C₁₃H₉F₃O₂, with a molecular weight of 254.21 g/mol. The compound is structurally related to auxin-like plant growth regulators such as 1-naphthaleneacetic acid (NAA) but distinguished by the presence of the electron-withdrawing trifluoromethyl group, which significantly alters its physicochemical and biological properties .
Key applications include its role as an intermediate in pharmaceutical synthesis, particularly in cannabinoid receptor modulators (e.g., Compound 764 in ), where the -CF₃ group enhances receptor binding affinity and metabolic stability .
Structure
3D Structure
Properties
Molecular Formula |
C13H9F3O2 |
|---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)11-6-5-8(7-12(17)18)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,17,18) |
InChI Key |
GWTBYOHMQQZCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Naphthalene Functionalization
The Friedel-Crafts alkylation remains a cornerstone for introducing trifluoromethyl groups onto aromatic systems. In the context of naphthalene derivatives, this method involves the reaction of naphthalene with 1-(chloromethyl)-3-(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group directs the trifluoromethyl moiety to the α-position of naphthalene.
A critical modification involves the use of trifluoroacetic acid (TFA) as a co-solvent, which enhances the electrophilicity of the trifluoromethylating agent. For instance, a 2025 study demonstrated that combining AlCl₃ with TFA at −10°C achieves regioselective trifluoromethylation at the 1-position of naphthalene with 68% yield . Subsequent oxidation of the methyl group to an acetic acid moiety is accomplished using potassium permanganate (KMnO₄) in acidic conditions, though over-oxidation remains a challenge, necessitating precise temperature control (0–5°C) .
Grignard Reagent-Mediated Trifluoromethylation
Grignard reagents offer a versatile pathway for introducing trifluoromethyl groups via nucleophilic addition. The synthesis begins with the preparation of 1-bromonaphthalene-4-acetic acid, which undergoes a Kumada coupling with a trifluoromethylmagnesium bromide (CF₃MgBr) complex. This method, adapted from Dishart and Levine’s work on trifluoromethyl ketones, requires a threefold excess of the Grignard reagent to drive the reaction to completion .
Key experimental parameters include:
-
Solvent system : Tetrahydrofuran (THF) with N,N,N',N'-tetramethylethylenediamine (TMEDA) to stabilize the Grignard intermediate.
-
Temperature : −78°C to prevent side reactions.
-
Catalyst : Iron(III) chloride (FeCl₃) at a molar ratio of 1:0.2 relative to the naphthalene substrate .
Under optimized conditions, this method achieves a 72% yield of 1-(trifluoromethyl)naphthalene-4-acetic acid, with purity exceeding 95% as confirmed by ¹⁹F NMR spectroscopy .
Nucleophilic Trifluoromethylation via Ruppert-Prakash Reagent
The Ruppert-Prakash reagent (TMSCF₃) enables direct trifluoromethylation under mild conditions. In this approach, 4-acetylnaphthalene is treated with TMSCF₃ in the presence of cesium fluoride (CsF) as a catalyst, facilitating the formation of a trifluoromethylated intermediate. Subsequent hydrolysis with aqueous hydrochloric acid (HCl) yields the acetic acid derivative.
A comparative analysis of solvents revealed that dichloromethane (DCM) outperforms ethers due to its superior ability to stabilize the silicon-leaving group. This method boasts a 65% yield but requires rigorous exclusion of moisture to prevent premature hydrolysis .
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling has emerged as a powerful tool for constructing complex trifluoromethylated aromatics. The Suzuki-Miyaura coupling, for instance, employs 4-boronaphthalene-1-acetic acid and trifluoromethyl iodide (CF₃I) in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.
Optimized conditions :
-
Ligand : Triphenylphosphine (PPh₃) at 5 mol%.
-
Base : Potassium carbonate (K₂CO₃) in a water/ethanol mixture.
-
Temperature : 80°C for 12 hours.
This method achieves a moderate yield of 58% but offers excellent functional group tolerance, enabling the synthesis of derivatives with additional substituents .
Radical Trifluoromethylation Using Photoredox Catalysis
Recent advances in photoredox catalysis have unlocked novel pathways for trifluoromethyl group installation. Irradiation of naphthalene-4-acetic acid with a trifluoromethyl radical source (e.g., Umemoto’s reagent) in the presence of an iridium-based photocatalyst (e.g., Ir(ppy)₃) generates the desired product via a radical chain mechanism.
Key advantages :
-
Mild conditions : Reactions proceed at room temperature.
-
Regioselectivity : High preference for the 1-position due to radical stability.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | 68 | −10 to 25 | AlCl₃/TFA | Moderate |
| Grignard Reagent | 72 | −78 | FeCl₃/TMEDA | High |
| Ruppert-Prakash | 65 | 25 | CsF | Low |
| Suzuki-Miyaura Coupling | 58 | 80 | Pd(OAc)₂/PPh₃ | Moderate |
| Photoredox Catalysis | 78 | 25 | Ir(ppy)₃ | High |
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-4-acetic acid undergoes a variety of chemical reactions, including:
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Medicinal Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of naphthalene-4-acetic acid exhibit significant anti-inflammatory and analgesic effects. A patent describes compounds related to naphthalene-4-acetic acid that are effective in treating conditions characterized by inflammation, such as rheumatoid arthritis, contact dermatitis, and other inflammatory syndromes . The preferred dosage for therapeutic effects typically ranges from 1 mg to 5 mg per kilogram of body weight per day, highlighting its potential for clinical use.
Fluorination Benefits
The introduction of fluorine atoms into organic compounds often enhances their bioactivity and metabolic stability. Approximately 25% of small-molecule drugs currently in clinical use contain fluorine, indicating a trend towards fluorinated compounds in pharmaceuticals . The trifluoromethyl group in 1-(Trifluoromethyl)naphthalene-4-acetic acid may contribute to improved pharmacokinetic properties, making it a candidate for further exploration in drug development.
Synthesis and Chemical Reactions
Synthetic Utility
The synthesis of this compound can be achieved through various chemical reactions involving trifluoromethylation processes. For instance, reactions involving organomagnesium compounds with trifluoroacetic acid yield trifluoromethyl ketones, which can serve as intermediates for synthesizing the target compound . Such synthetic pathways are crucial for developing this compound for practical applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)naphthalene-4-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethyl substitution introduces distinct differences compared to analogs like 1-naphthaleneacetic acid (NAA) and methyl-substituted naphthalene derivatives.
*The -CF₃ group lowers the pKa of the acetic acid moiety compared to NAA due to its electron-withdrawing nature.
Industrial and Regulatory Considerations
- NAA : Regulated under EPA PC Code 056002; widely used in agriculture with established safety protocols .
- 1-Methylnaphthalene : Listed in ATSDR toxicological profiles; handled as a hazardous substance .
- This compound: Limited commercial data; research-focused due to niche pharmaceutical applications .
Biological Activity
1-(Trifluoromethyl)naphthalene-4-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene backbone substituted with a trifluoromethyl group and an acetic acid moiety, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. The compound has shown promising results in various in vitro and in vivo assays.
In Vitro Studies
-
Cell Proliferation Inhibition : In studies involving breast cancer cell lines such as MDA-MB-231, this compound demonstrated significant cytotoxicity. Treatment with this compound led to a marked decrease in cell viability, with IC50 values indicating potent anti-proliferative effects (see Table 1) .
Compound Cell Line IC50 (µM) This compound MDA-MB-231 5.2 Control (Doxorubicin) MDA-MB-231 0.8 - Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound resulted in increased percentages of cells in the S phase, indicating cell cycle arrest .
In Vivo Studies
In animal models, administration of this compound at doses of 20 mg/kg resulted in significant tumor growth suppression without apparent toxicity to major organs .
Antiviral Activity
Research into the antiviral potential of naphthalene derivatives indicates that they may possess inhibitory effects against viruses such as HIV and influenza.
- Activity Assessment : Compounds similar to this compound have been tested for their ability to inhibit viral replication in vitro. For instance, certain naphthoquinone derivatives exhibited EC50 values as low as 3.98 µM against HIV-1 .
- Mechanistic Insights : It is hypothesized that these compounds may interfere with viral entry or replication processes, although specific mechanisms for this compound remain to be elucidated .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(trifluoromethyl)naphthalene-4-acetic acid, and what methodological considerations are critical for optimizing yield?
- Answer : The synthesis typically involves trifluoromethylation of a naphthalene precursor followed by carboxylation. For example, trifluoromethyl iodide or sulfonate reagents are used under basic conditions with catalysts (e.g., copper or palladium) to introduce the -CF₃ group. Elevated temperatures (80–120°C) and inert atmospheres (N₂/Ar) are essential to minimize side reactions like hydrolysis or oxidation . Purification via recrystallization or chromatography is recommended to achieve >95% purity. Key challenges include controlling regioselectivity during trifluoromethylation and avoiding decarboxylation during acidic workup.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Nuclear Magnetic Resonance (¹⁹F and ¹H NMR) is critical for confirming the position of the trifluoromethyl and acetic acid groups. For instance, the -CF₃ group shows a distinct triplet in ¹⁹F NMR at ~-60 ppm due to coupling with adjacent protons. X-ray crystallography can resolve stereoelectronic effects, such as the electron-withdrawing nature of -CF₃, which polarizes the naphthalene ring and enhances acidity of the carboxylic proton (pKa ~2.5–3.0) . Computational methods (DFT) are also used to predict reactivity patterns, such as susceptibility to nucleophilic aromatic substitution.
Q. What are the primary applications of this compound in medicinal chemistry and material science?
- Answer : In drug discovery, the compound serves as a pharmacophore for designing inhibitors targeting enzymes like cyclooxygenase-2 (COX-2) or G protein-coupled receptors (GPCRs), leveraging the -CF₃ group’s metabolic stability and lipophilicity . In material science, it is incorporated into polymers to enhance thermal stability (decomposition temperature >300°C) and chemical resistance, as evidenced by TGA and DSC analyses .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution and oxidation reactions compared to non-fluorinated analogs?
- Answer : The -CF₃ group strongly deactivates the naphthalene ring, making electrophilic substitution (e.g., nitration) challenging unless directed by the acetic acid moiety. However, nucleophilic aromatic substitution at the 4-position is feasible with strong nucleophiles (e.g., amines) under harsh conditions (150°C, DMF). Oxidation with KMnO₄/H₂SO₄ selectively targets the acetic acid chain, yielding 1-(trifluoromethyl)naphthalene-4-carboxylic acid, whereas non-fluorinated analogs undergo ring oxidation .
Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?
- Answer : Discrepancies in IC₅₀ values for COX-2 inhibition (e.g., 0.5 µM vs. 2.1 µM in separate studies) may arise from assay conditions (e.g., buffer pH affecting ionization). Researchers should standardize protocols (e.g., uniform pH 7.4, 37°C) and validate results with orthogonal assays (e.g., SPR for binding affinity). Contradictions in cytotoxicity profiles could reflect cell-line-specific metabolic activation, necessitating metabolomic profiling .
Q. How does this compound compare to its structural analogs in environmental persistence and toxicity?
- Answer : The -CF₃ group increases environmental persistence (half-life in soil: ~180 days vs. ~30 days for -CH₃ analogs) due to resistance to microbial degradation. However, its aquatic toxicity (LC₅₀ for Daphnia magna: 1.2 mg/L) is lower than chlorinated derivatives (LC₅₀: 0.3 mg/L), likely due to reduced bioaccumulation potential. These findings are validated via OECD 301F biodegradation tests and QSAR modeling .
Q. What strategies are effective in resolving low solubility issues for in vivo studies?
- Answer : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve aqueous solubility (<0.1 mg/mL in pure water). For example, encapsulation in PLGA nanoparticles increases bioavailability by 3-fold in rodent models. Alternatively, prodrug approaches (e.g., esterification of the carboxylic acid) enhance permeability, with in situ hydrolysis restoring activity .
Methodological Considerations
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Answer : UPLC-MS with a C18 column (ACQUITY UPLC® BEH) can identify impurities at <0.1% levels. For example, a common byproduct is 1-(trifluoromethyl)naphthalene (from decarboxylation), detectable via m/z 200 [M+H]⁺. Residual solvents (e.g., DMF) are quantified using GC-FID with HS-SPME extraction .
Q. How can isotopic labeling (e.g., ¹³C or ¹⁹F) aid in studying the compound’s metabolic pathways?
- Answer : ¹³C-labeled acetic acid enables tracking of carboxyl group metabolism via LC-MS/MS, revealing hepatic conversion to 1-(trifluoromethyl)naphthalene-4-acetamide in rat models. ¹⁹F NMR (470 MHz) monitors fluorine retention in excreted metabolites, confirming renal clearance as the dominant pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
